

Flumatinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] This technical guide provides a comprehensive overview of **Flumatinib**'s chemical properties, synthesis, and its mechanism of action for researchers, scientists, and drug development professionals.

Chemical Structure

Flumatinib, also known as HH-GV678, is an orally bioavailable small molecule.[3][4] Its chemical structure is based on a pyridinylpyrimidine scaffold. The IUPAC name for **Flumatinib** is 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide.[3] The key chemical features and identifiers of **Flumatinib** are summarized in the table below.



Identifier	Value	
Molecular Formula	C29H29F3N8O[3][5]	
Molecular Weight	562.6 g/mol [3]	
IUPAC Name	4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide[3]	
SMILES	CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)C N3CCN(CC3)C)C(F) (F)F)NC4=NC=CC(=N4)C5=CN=CC=C5[3]	
InChI	InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41) (H,34,37,38)[3]	
CAS Number	895519-90-1[3]	

Flumatinib is often administered as a mesylate salt, Flumatinib Mesylate.[6][7]

Mechanism of Action and Signaling Pathways

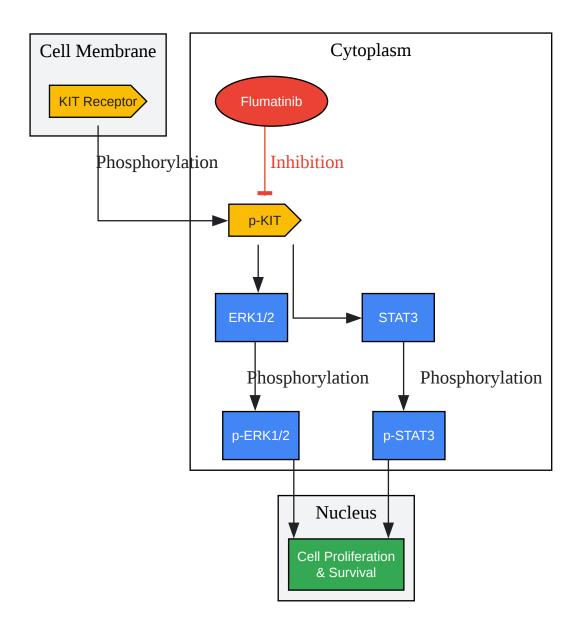
Flumatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[1][8] It also inhibits other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit (also known as stem cell factor receptor or SCFR).[3][6] By binding to the ATP-binding site of these kinases, **Flumatinib** blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[3][6]

The constitutive activation of the BCR-ABL fusion protein in CML leads to the uncontrolled proliferation of leukemic cells.[8] **Flumatinib**'s inhibition of BCR-ABL effectively abrogates this aberrant signaling.[8] In addition to its activity against wild-type BCR-ABL, **Flumatinib** has shown efficacy against certain imatinib-resistant BCR-ABL mutations.[9]



The inhibition of PDGFR and c-Kit contributes to **Flumatinib**'s broader antineoplastic activity.[3] [6] PDGFR is often upregulated in various tumor types and plays a role in cell migration and angiogenesis.[3][6] Activating mutations in c-Kit are associated with gastrointestinal stromal tumors (GISTs) and other malignancies.[10]

The downstream signaling pathways affected by **Flumatinib** include the ERK1/2 and STAT3 pathways.[10] Inhibition of KIT phosphorylation by **Flumatinib** leads to the subsequent reduction in the phosphorylation of ERK1/2 and STAT3, key mediators of cell growth and survival.[10]



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Flumatinib inhibits KIT signaling pathways.

Resistance to **Flumatinib** has been associated with the hyperactivation of the EGFR/ERK/STAT3 signaling pathway.[11]

Synthesis of Flumatinib

A method for the synthesis of **Flumatinib** mesylate has been disclosed, starting from 4-methyl-3-(trifluoromethyl)benzonitrile.[12] The synthesis involves a three-step reaction sequence: bromination, substitution, and coupling.[12] This route is described as having a reasonable pathway and simple operation, making it suitable for industrial production.[12]

The key steps in the synthesis are outlined below:

- Bromination of the starting material.
- Substitution reaction with N-methylpiperazine.
- Coupling reaction with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine to yield Flumatinib.[12]



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Simplified workflow for the synthesis of **Flumatinib**.

Experimental Protocol for Synthesis

The following is a detailed experimental protocol for a key coupling step in the synthesis of **Flumatinib**, as described in a patent.[12]

Step: Coupling of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide with N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine

Reactants and Reagents:



- 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamide
- N-(5-chloro-2-methylpyridin-3-yl)-4-(pyridin-3-yl)pyrimidin-2-amine
- Palladium acetate (catalyst)
- Acetonitrile (solvent)
- Sodium bicarbonate solution
- Ethyl acetate/n-hexane mixture
- Anhydrous magnesium sulfate

Procedure:

- Add acetonitrile (200mL) and palladium acetate (7.3mg) to the reaction solution containing the reactants.
- Heat the reaction solution to 135°C and continue the reaction for 2 hours.
- Remove the organic solvent by rotary evaporation to obtain a concentrated solution.
- Add sodium bicarbonate solution (200mL) and a 3:1 mixture of ethyl acetate/n-hexane
 (200mL) to the concentrated solution.
- Stir for 15 minutes, then allow the layers to separate and collect the organic phase.
- Repeat the extraction of the aqueous phase twice more.
- Combine the organic phases, concentrate under reduced pressure, and dry with anhydrous magnesium sulfate to obtain the final product.[12]

Quantitative Data In Vitro Potency (IC50 Values)

Flumatinib has demonstrated potent inhibitory activity against its target kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.



Target Kinase	IC50 (nM)
c-Abl	1.2[4]
PDGFRβ	307.6[4]
c-Kit	665.5[4]

In a study on the Ph+ ALL cell line SUP-B15, **Flumatinib** showed a significantly lower IC50 value compared to imatinib and dasatinib, indicating a stronger inhibitory effect on cell proliferation.[13]

Drug	IC50 (µmol/L) for SUP-B15 cells	
Imatinib	13.25[13]	
Dasatinib	8.63[13]	
Flumatinib	1.388[13]	

Clinical Efficacy in Chronic Myeloid Leukemia

Clinical trials have demonstrated the superiority of **Flumatinib** over imatinib as a first-line treatment for chronic phase CML (CML-CP).[1][14]

Comparison of Flumatinib vs. Imatinib in Newly Diagnosed CML-CP Patients



Efficacy Endpoint	Flumatinib	Imatinib	P-value
Major Molecular Response (MMR) at 6 months	33.7%[1]	18.3%[1]	0.0006[1]
MMR at 12 months	52.6%[1]	39.6%[1]	0.0102[1]
Early Molecular Response (EMR) at 3 months	82.1%[1]	53.3%[1]	< 0.0001[1]
Molecular Remission 4 (MR4) at 12 months	23.0%[1]	11.7%[1]	0.0034[1]

Patients receiving **Flumatinib** achieved significantly higher, faster, and deeper molecular responses compared to those receiving imatinib.[1] Furthermore, no patients in the **Flumatinib** arm progressed to the accelerated or blast phase within 12 months, compared to four patients in the imatinib arm.[1]

Conclusion

Flumatinib is a highly effective second-generation tyrosine kinase inhibitor with a well-defined chemical structure and mechanism of action. Its potent inhibition of BCR-ABL, PDGFR, and c-Kit translates into superior clinical outcomes for patients with chronic myeloid leukemia compared to first-generation inhibitors. The synthesis of **Flumatinib** has been optimized for industrial production, ensuring its availability for clinical use. The quantitative data from both in vitro and clinical studies strongly support the role of **Flumatinib** as a valuable therapeutic agent in the management of CML. Further research into its efficacy against resistant mutations and its potential in other malignancies is ongoing.

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